molecular formula C10H13N3O4 B12940990 2-((6-Methoxy-2-methylpyrimidin-4-yl)amino)-2-oxoethyl acetate

2-((6-Methoxy-2-methylpyrimidin-4-yl)amino)-2-oxoethyl acetate

Katalognummer: B12940990
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: YBAUSPRYEMTSAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Methoxy-2-methylpyrimidin-4-yl)amino)-2-oxoethyl acetate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methoxy-2-methylpyrimidin-4-yl)amino)-2-oxoethyl acetate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methoxy and methyl groups. The final step involves the acetylation of the amino group to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance .

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Methoxy-2-methylpyrimidin-4-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-((6-Methoxy-2-methylpyrimidin-4-yl)amino)-2-oxoethyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions.

    Medicine: It has potential as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-((6-Methoxy-2-methylpyrimidin-4-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-((6-Methoxy-2-methylpyrimidin-4-yl)amino)-2-oxoethyl acetate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H13N3O4

Molekulargewicht

239.23 g/mol

IUPAC-Name

[2-[(6-methoxy-2-methylpyrimidin-4-yl)amino]-2-oxoethyl] acetate

InChI

InChI=1S/C10H13N3O4/c1-6-11-8(4-10(12-6)16-3)13-9(15)5-17-7(2)14/h4H,5H2,1-3H3,(H,11,12,13,15)

InChI-Schlüssel

YBAUSPRYEMTSAI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=N1)OC)NC(=O)COC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.